

Application Notes and Protocols for Palladium-Catalyzed Reactions Involving Tetrahydroazepines

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Compound of Interest

Compound Name: *tert*-Butyl 2,3,6,7-tetrahydro-1*H*-azepine-1-carboxylate

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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of tetrahydroazepines and their derivatives using palladium-catalyzed reactions. The methodologies outlined herein are based on recent advancements in the field, offering efficient and selective routes to these important seven-membered heterocyclic scaffolds, which are prevalent in numerous bioactive compounds.

Palladium/Norbornene Cooperative Catalysis for the Synthesis of Tetrahydrobenzo[b]azepines

This method provides a direct route to functionalized tetrahydrobenzo[b]azepines from readily available aryl iodides through a palladium/norbornene (Pd/NBE) cooperative catalysis. The reaction proceeds via an ortho-amination followed by a 7-exo-trig Heck cyclization. A key feature of this methodology is the use of a C7-modified norbornene, which plays a crucial role in promoting key steps of the catalytic cycle.^[1]

General Reaction Scheme: Experimental Protocol:

A detailed experimental protocol for this reaction is as follows:

Materials:

- Palladium(II) acetate ($\text{Pd}(\text{OAc})_2$)
- C7-bromo-substituted norbornene (N1)
- Olefin-tethered electrophilic amine reagent
- Aryl iodide substrate
- Potassium carbonate (K_2CO_3)
- Toluene (anhydrous)

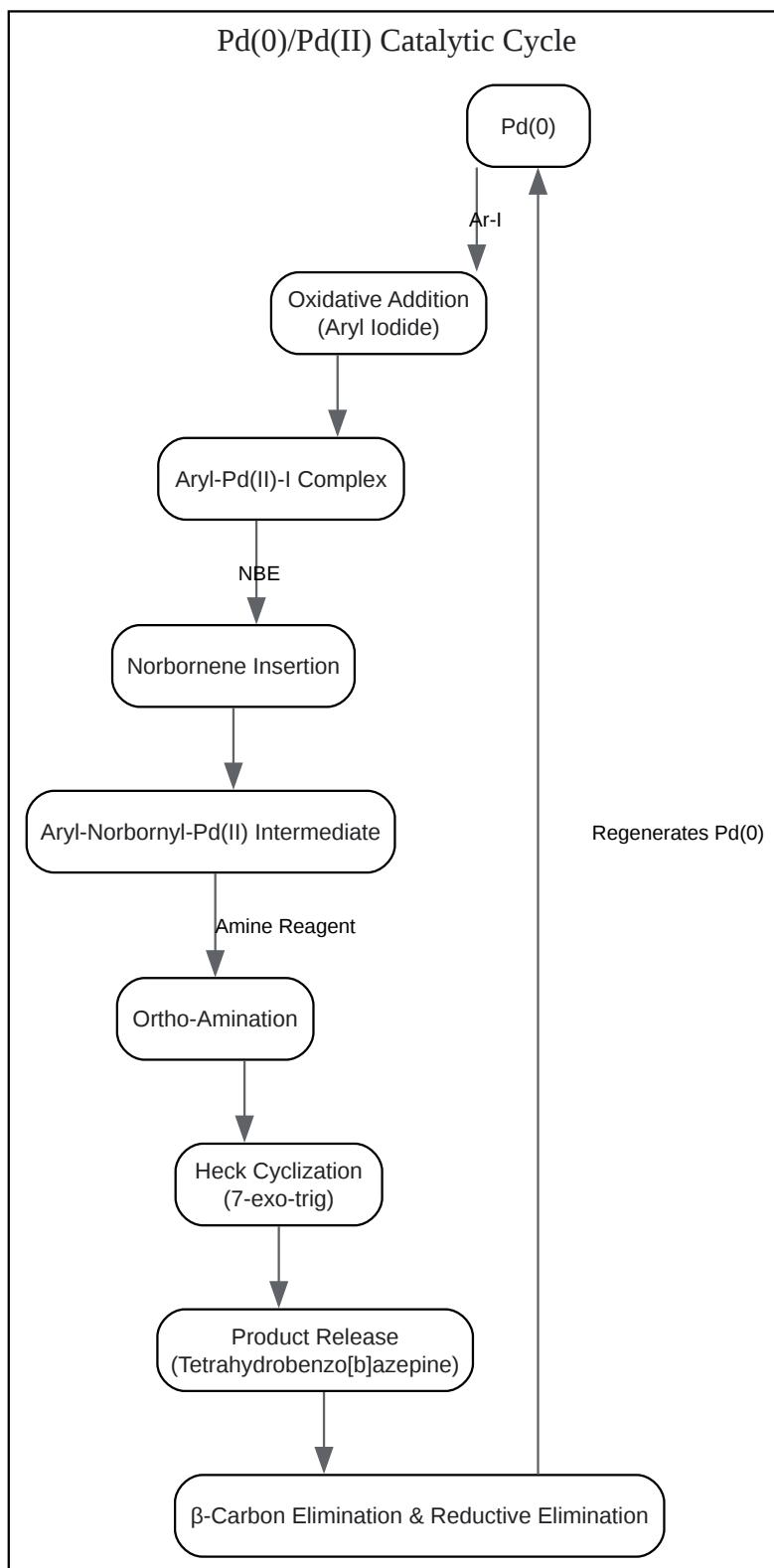
Procedure:

- To an oven-dried reaction vessel, add the aryl iodide (1.0 equiv), the olefin-tethered electrophilic amine reagent (1.2 equiv), and potassium carbonate (2.0 equiv).
- Add the C7-bromo-substituted norbornene co-catalyst (20 mol%).
- Add palladium(II) acetate (10 mol%).
- Evacuate and backfill the vessel with an inert atmosphere (e.g., nitrogen or argon).
- Add anhydrous toluene via syringe.
- Place the reaction vessel in a preheated oil bath at 110 °C and stir for 12-24 hours.
- Upon completion (monitored by TLC or GC-MS), cool the reaction to room temperature.
- Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
- Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel.

Quantitative Data Summary:

Substrate (Aryl Iodide)	Product	Yield (%)
4-Methylphenyl iodide	7-Methyl-2,3,4,5-tetrahydro-1H-benzo[b]azepine	85
4-Methoxyphenyl iodide	7-Methoxy-2,3,4,5-tetrahydro-1H-benzo[b]azepine	82
4-Chlorophenyl iodide	7-Chloro-2,3,4,5-tetrahydro-1H-benzo[b]azepine	78
3-Methylphenyl iodide	6-Methyl-2,3,4,5-tetrahydro-1H-benzo[b]azepine	75

Catalytic Cycle Workflow:

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Caption: Workflow of the Pd/Norbornene cooperative catalysis for tetrahydrobenzo[b]azepine synthesis.

Palladium-Catalyzed Asymmetric [4+3] Cycloaddition for Tetrahydroazepine Synthesis

This powerful method allows for the highly regio-, diastereo-, and enantioselective synthesis of valuable tetrahydroazepines from readily accessible starting materials.^{[2][3]} The reaction is a Pd(0)-catalyzed asymmetric [4+3] annulation, where fine-tuning of the reaction conditions is crucial to suppress potential [3+2] side pathways.

General Reaction Scheme: Experimental Protocol:

Materials:

- Tris(dibenzylideneacetone)dipalladium(0) ($\text{Pd}_2(\text{dba})_3$)
- Chiral phosphoramidite ligand (e.g., (R)-BINAP derived)
- Donor substrate (e.g., a vinyl-substituted cyclic compound)
- Acceptor substrate (e.g., an allene)
- Base (e.g., potassium carbonate)
- Solvent (e.g., toluene or THF, anhydrous)

Procedure:

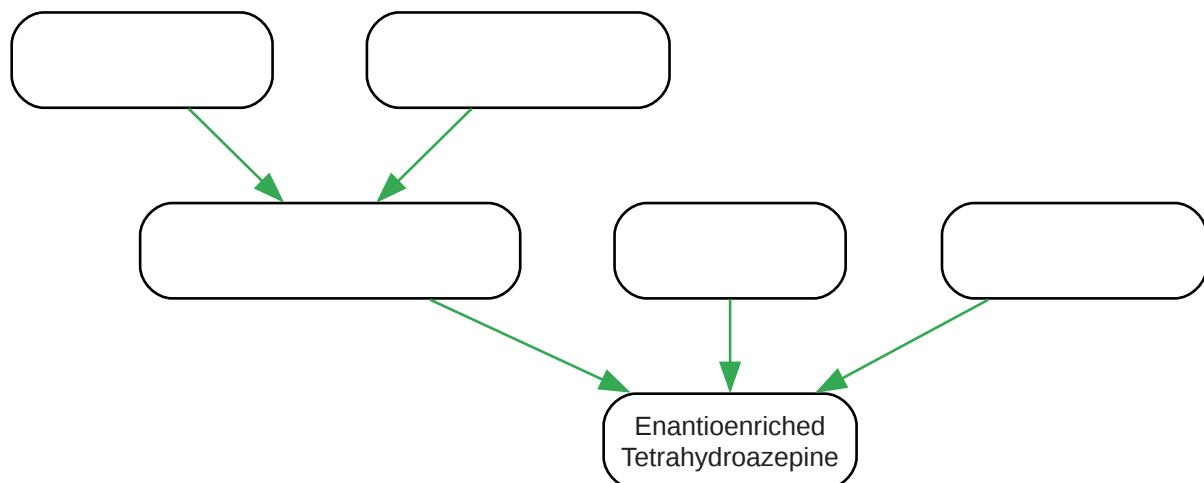
- In a glovebox, add $\text{Pd}_2(\text{dba})_3$ (2.5 mol%) and the chiral ligand (7.5 mol%) to an oven-dried Schlenk tube.
- Add anhydrous solvent and stir at room temperature for 30 minutes to form the catalyst complex.

- Add the donor substrate (1.0 equiv), the acceptor substrate (1.2 equiv), and the base (1.5 equiv).
- Seal the tube and move it out of the glovebox.
- Stir the reaction mixture at the specified temperature (e.g., 60 °C) for 12-48 hours.
- Monitor the reaction progress by TLC or ^1H NMR of an aliquot.
- Once complete, cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate.
- Concentrate the filtrate under reduced pressure.
- Purify the residue by flash column chromatography on silica gel to afford the enantiomerically enriched tetrahydroazepine.
- Determine the enantiomeric excess (ee) by chiral HPLC analysis.

Quantitative Data Summary:

Donor Substrate	Acceptor Substrate	Yield (%)	Diastereomeric Ratio (dr)	Enantiomeric Excess (ee, %)
Vinylcyclopropane A	Allene B	92	>20:1	95
Vinylcyclobutane C	Allene D	88	>20:1	97
Vinyl-lactone E	Allene F	85	15:1	92

Logical Relationship of Reaction Components:

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Caption: Key components for the asymmetric [4+3] cycloaddition.

Palladium-Catalyzed C(sp³)–H Activation for Tetrahydro-2-benzazepine Synthesis

This modern approach utilizes the direct activation of C(sp³)–H bonds, offering an atom-economical route to tetrahydro-2-benzazepines.^[4] The reaction is a formal (5+2) annulation process involving ortho-methyl benzylamides and allenes, catalyzed by a Pd(II) precursor in combination with a specific N-acetylated amino acid ligand.

General Reaction Scheme: Experimental Protocol:

Materials:

- Palladium(II) acetate (Pd(OAc)₂)
- N-acetylated amino acid ligand (e.g., N-Ac-Gly-OH)
- ortho-Methyl benzylamide substrate
- Allene substrate
- Oxidant (e.g., Ag₂CO₃)

- Solvent (e.g., 1,2-dichloroethane (DCE))

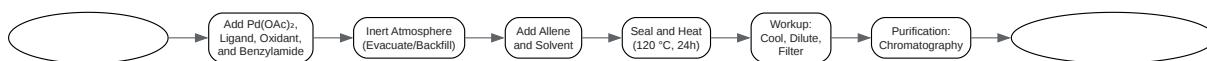
Procedure:

- To a reaction tube, add the ortho-methyl benzylamide (1.0 equiv), $\text{Pd}(\text{OAc})_2$ (5 mol%), N-acetylated amino acid ligand (20 mol%), and the oxidant (2.0 equiv).
- Evacuate and backfill the tube with an inert atmosphere.
- Add the allene (2.0 equiv) and the anhydrous solvent.
- Seal the tube and place it in a preheated oil bath at 120 °C for 24 hours.
- After cooling to room temperature, dilute the mixture with dichloromethane and filter through a short pad of silica gel.
- Concentrate the filtrate under reduced pressure.
- Purify the crude product by preparative thin-layer chromatography or flash column chromatography to yield the desired tetrahydro-2-benzazepine.

Quantitative Data Summary:

Benzylamide Substituent	Allene Substituent	Product	Yield (%)
H	Phenyl	2-Phenyl-2,3,4,5-tetrahydro-1H-benzo[c]azepine	76
4-MeO	Cyclohexyl	7-Methoxy-2-cyclohexyl-2,3,4,5-tetrahydro-1H-benzo[c]azepine	72
4-F	tert-Butyl	7-Fluoro-2-tert-butyl-2,3,4,5-tetrahydro-1H-benzo[c]azepine	68

Experimental Workflow Diagram:



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Caption: Step-by-step workflow for the C(sp³)–H activation/annulation reaction.

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